
2-((1-(Chloromethyl)cyclopropyl)methyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-(Chloromethyl)cyclopropyl)methyl)furan is an organic compound with the molecular formula C9H11ClO It features a furan ring substituted with a chloromethylcyclopropylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan typically involves the reaction of furan with a chloromethylcyclopropylmethyl precursor. One common method is the alkylation of furan using 1-(chloromethyl)cyclopropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-(Chloromethyl)cyclopropyl)methyl)furan can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Furanones, hydroxyfurans.
Reduction: 2-((1-(Methyl)cyclopropyl)methyl)furan.
Substitution: 2-((1-(Azidomethyl)cyclopropyl)methyl)furan, 2-((1-(Thiophenylmethyl)cyclopropyl)methyl)furan.
Applications De Recherche Scientifique
2-((1-(Chloromethyl)cyclopropyl)methyl)furan has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((1-(Chloromethyl)cyclopropyl)methyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((1-(Bromomethyl)cyclopropyl)methyl)furan
- 2-((1-(Iodomethyl)cyclopropyl)methyl)furan
- 2-((1-(Hydroxymethyl)cyclopropyl)methyl)furan
Uniqueness
2-((1-(Chloromethyl)cyclopropyl)methyl)furan is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. The cyclopropyl ring adds strain and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H11ClO |
|---|---|
Poids moléculaire |
170.63 g/mol |
Nom IUPAC |
2-[[1-(chloromethyl)cyclopropyl]methyl]furan |
InChI |
InChI=1S/C9H11ClO/c10-7-9(3-4-9)6-8-2-1-5-11-8/h1-2,5H,3-4,6-7H2 |
Clé InChI |
ZSFNPYINIFDUFX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CC2=CC=CO2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
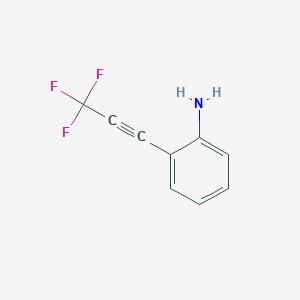


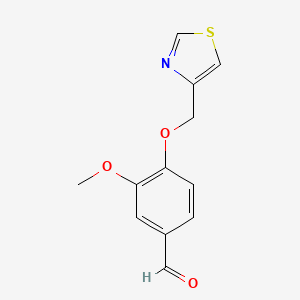
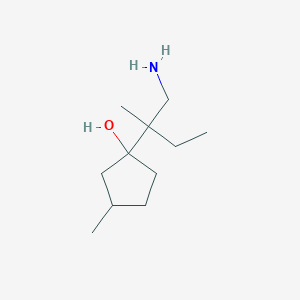
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
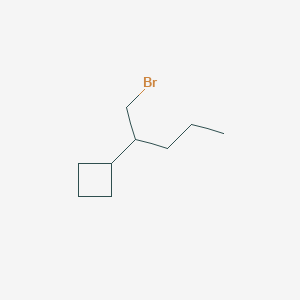

![5-[Methyl(oxan-4-yl)amino]thiophene-2-carbaldehyde](/img/structure/B13164610.png)

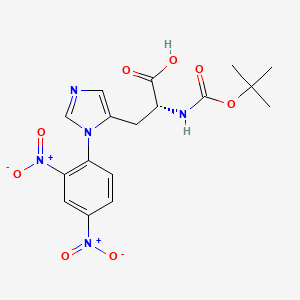
![1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B13164635.png)
![(2E)-3-[2-[(2-methyl-1,3-thiazol-4-yl)methoxy]-4-propoxyphenyl]acrylic acid](/img/structure/B13164644.png)
